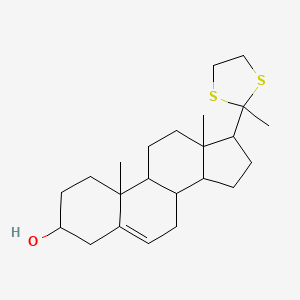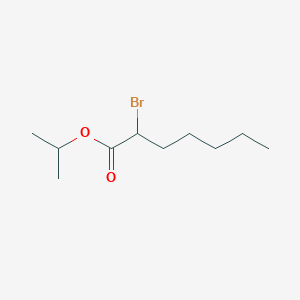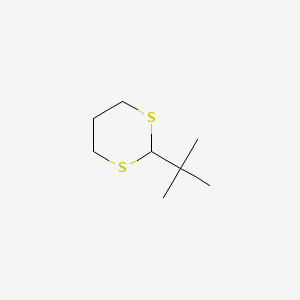
2-Tert-butyl-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-1,3-dithiane is an organic compound belonging to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and a tert-butyl group attached to the second carbon atom. Dithianes are known for their stability and versatility in organic synthesis, making them valuable intermediates in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Tert-butyl-1,3-dithiane typically involves the reaction of tert-butylthiol with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a thioacetal intermediate, which then undergoes cyclization to form the dithiane ring. The reaction conditions often include mild temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Tert-butyl-1,3-dithiane undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the most common reactions is the oxidation of the dithiane ring to form dithiane oxides. This reaction is typically carried out using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenation using bromine or chlorine, nucleophilic substitution with organolithium reagents.
Major Products Formed:
Oxidation: Dithiane oxides.
Reduction: Dithiane derivatives with reduced sulfur atoms.
Substitution: Halogenated dithianes, organolithium-substituted dithianes.
Aplicaciones Científicas De Investigación
2-Tert-butyl-1,3-dithiane has found applications in various fields of scientific research:
Chemistry: Used as a protecting group for carbonyl compounds due to its stability and ease of removal.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-1,3-dithiane involves its ability to undergo various chemical transformations due to the presence of the sulfur atoms in the dithiane ring. These sulfur atoms can participate in nucleophilic and electrophilic reactions, making the compound highly reactive. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions .
Comparación Con Compuestos Similares
1,3-Dithiane: A parent compound with similar reactivity but lacking the tert-butyl group.
1,3-Dioxane: An oxygen analog of 1,3-dithiane with different chemical properties.
2-Methyl-1,3-dithiane: A similar compound with a methyl group instead of a tert-butyl group.
Uniqueness: 2-Tert-butyl-1,3-dithiane is unique due to the presence of the bulky tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity. This makes it a valuable intermediate in organic synthesis, offering different reactivity patterns compared to its analogs.
Propiedades
Número CAS |
6007-21-2 |
|---|---|
Fórmula molecular |
C8H16S2 |
Peso molecular |
176.3 g/mol |
Nombre IUPAC |
2-tert-butyl-1,3-dithiane |
InChI |
InChI=1S/C8H16S2/c1-8(2,3)7-9-5-4-6-10-7/h7H,4-6H2,1-3H3 |
Clave InChI |
HDAJEWAEOHZUKQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1SCCCS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Hydroxyethyl 2-[3-[(5-nitrofuran-2-yl)methylideneamino]-2,5-dioxoimidazolidin-1-yl]acetate](/img/structure/B14742990.png)
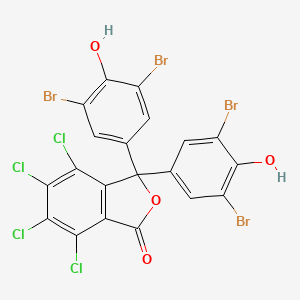

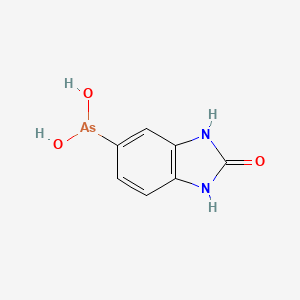
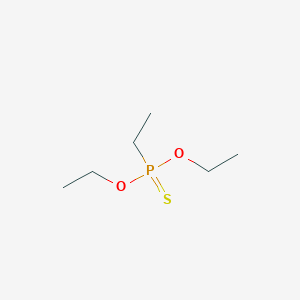
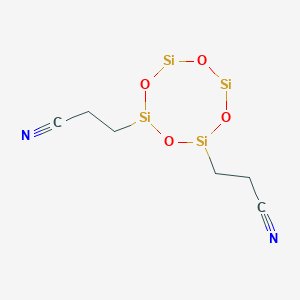
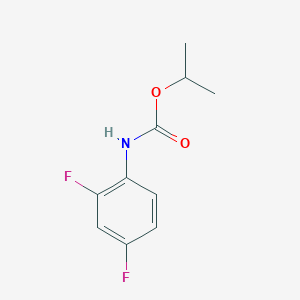
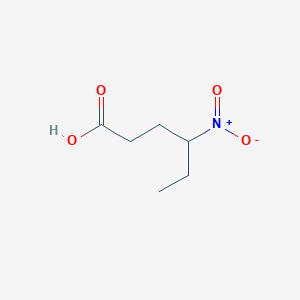

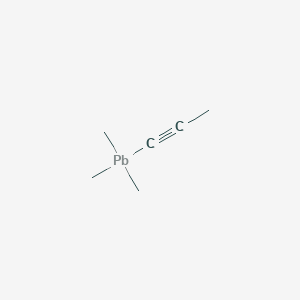
![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
